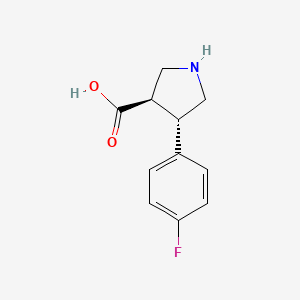

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKAESVIGMPPNB-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and employing efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : The 4-chloro analog (225.67 g/mol) exhibits higher molecular weight and lipophilicity compared to the fluoro derivative, which may improve membrane permeability but reduce solubility .

- Methoxy Substitution : The 4-methoxyphenyl analog achieves 99% purity and 60% yield , suggesting favorable synthetic accessibility and crystallinity due to the methoxy group’s electron-donating properties .

- Trifluoromethyl Group : The trifluoromethyl-substituted analog (99% purity) highlights the role of strong electron-withdrawing groups in enhancing metabolic stability and binding affinity .

Pharmacological Implications

Biological Activity

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 1260587-88-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 209.22 g/mol

- IUPAC Name : (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid

- Storage Conditions : Store in a dark place, sealed and dry, at 2-8°C .

Biological Activity Overview

The biological activity of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds often exhibit enhanced potency and selectivity in biological systems.

- Serotonin Reuptake Inhibition : The fluorinated moiety enhances the compound's ability to inhibit serotonin uptake, which is crucial for antidepressant activity. Studies indicate that similar compounds with fluorine substitutions show increased inhibition potency by interacting with serotonin transporters .

- Enzyme Inhibition : The compound has been noted for its potential to inhibit various enzymes involved in metabolic pathways. The presence of the pyrrolidine ring contributes to its ability to form hydrogen bonds with enzyme active sites, enhancing binding affinity .

Study 1: Antidepressant Activity

A study investigated the effects of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in animal models of depression. Results showed significant reductions in depressive behaviors when administered at specific dosages. The compound demonstrated a dose-dependent response in serotonin levels, indicating its potential as an antidepressant .

Study 2: Neuroprotective Effects

Research on neuroprotective properties revealed that this compound could mitigate oxidative stress in neuronal cells. It was observed that treatment with (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid led to a decrease in markers of oxidative damage and apoptosis in vitro .

Data Table: Biological Activities Summary

Q & A

Q. What are the most efficient synthetic routes for (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of this compound often involves stereoselective strategies due to its chiral centers. A validated route utilizes an aziridinium ion intermediate (generated from (R)-styrene oxide and 3-(benzylamino)propionitrile), followed by regioselective chlorination and nitrile anion cyclization. This method achieves 84% overall yield with chromatography-free purification . Key steps include:

- Stereospecific chlorination to preserve the (3R,4S) configuration.

- Cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrrolidine ring.

- Acidic hydrolysis to deprotect the carboxylic acid group.

Q. What analytical techniques are recommended for confirming stereochemistry and purity?

Methodological Answer:

- Chiral HPLC/UPLC-MS/MS : Resolves enantiomers and confirms stereochemical integrity (e.g., separation of (3R,4S) vs. (3S,4R) isomers) .

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., 4-fluorophenyl group at δ 7.2–7.4 ppm) .

- Mass Spectrometry (APCI/ESI) : Validates molecular weight (e.g., CHFNO, MW 217.2) .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring influence biological activity, particularly in receptor binding?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Fluorophenyl position : The 4-fluorophenyl group enhances lipophilicity and receptor affinity (e.g., endothelin receptor antagonism) .

- Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., metalloproteases) .

- N-Substituents : Bulky groups (e.g., tert-butoxycarbonyl) improve metabolic stability but may reduce solubility .

Q. How can contradictions between in vitro receptor affinity and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess oral bioavailability and plasma half-life (e.g., 30–50% bioavailability in rats for balanced ETA/ETB antagonists) .

- Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to efficacy.

- Dosing Regimen Optimization : Adjust frequency based on compound half-life (e.g., 6–8 hours for pyrrolidine derivatives) .

Q. What computational strategies predict binding interactions with target receptors?

Methodological Answer:

- Molecular Docking : Simulate interactions with endothelin receptors (e.g., Glide/SP docking in Schrödinger Suite) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with binding affinity.

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Critical Data Contradictions and Solutions

- Stereochemical Purity vs. Yield : High-yield routes (e.g., 84% ) may require trade-offs in enantiomeric excess. Mitigate via chiral stationary phase chromatography .

- Receptor Selectivity : Fluorophenyl derivatives show balanced ETA/ETB affinity, conflicting with early ETA-selective leads. Address via hybrid SAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.